Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide
Overview
Description
Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide is a chemical compound with the molecular formula C14H10Cl2N2O3 It is known for its unique structure, which includes two 5-chloro-2-methoxyphenyl groups attached to a diazene (N=N) moiety with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 5-chloro-2-methoxyaniline under controlled conditions to form the diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert the diazene moiety to amines or other reduced forms.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s diazene moiety can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide include other diazene derivatives with different substituents on the phenyl rings. Examples include:
- Diazene, bis(4-chloro-2-methoxyphenyl)-, 1-oxide
- Diazene, bis(5-chloro-2-ethoxyphenyl)-, 1-oxide
- Diazene, bis(5-chloro-2-methylphenyl)-, 1-oxide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of chloro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5-chloro-2-methoxyphenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-20-13-5-3-9(15)7-11(13)17-18(19)12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWVEOPMFWPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)Cl)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803887 | |
Record name | 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63083-96-5 | |
Record name | 4-Chloro-2-[(Z)-(5-chloro-2-methoxyphenyl)-NNO-azoxy]-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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